

Toxicological Profile of 2-Ethyl-6-methylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-6-methylaniline

Cat. No.: B166961

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **2-Ethyl-6-methylaniline** (EMA), an important intermediate in the chemical and pharmaceutical industries. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hazards associated with this compound, drawing from available data on EMA and structurally related analogues.

Chemical and Physical Properties

2-Ethyl-6-methylaniline is a clear, colorless to light yellow or reddish-brown liquid with a pungent odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **2-Ethyl-6-methylaniline**

Property	Value	Reference(s)
CAS Number	24549-06-2	[1]
Molecular Formula	C ₉ H ₁₃ N	[1]
Molecular Weight	135.21 g/mol	[1]
Melting Point	-33 °C	[2]
Boiling Point	231 °C	[2]
Density	0.968 g/mL at 25 °C	[2]
Flash Point	89 °C	[2]
Vapor Pressure	0.06 mmHg at 20 °C	[2]
Solubility in Water	2.66 g/L	[2]
log P (octanol-water partition coefficient)	2.66	[3]

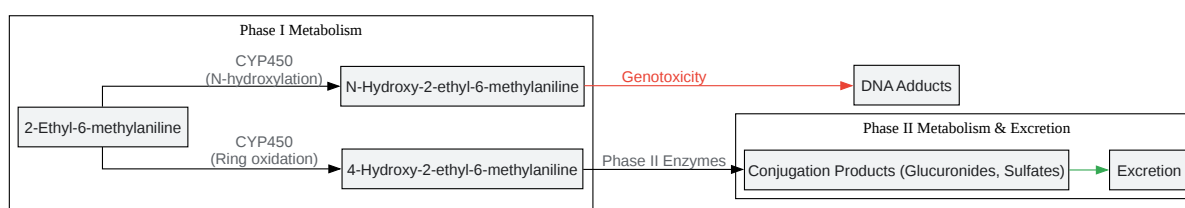
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Detailed toxicokinetic studies specifically on **2-Ethyl-6-methylaniline** in mammals are not readily available in the public literature. However, based on the properties of other aniline derivatives, it is anticipated that EMA can be absorbed through inhalation, ingestion, and dermal contact.[4]

Metabolism

The metabolism of **2-Ethyl-6-methylaniline** in mammals has not been fully elucidated. However, studies on the microbial degradation of EMA and the metabolism of other substituted anilines provide insights into its likely metabolic fate. In a microbial system (*Sphingobium* sp. strain MEA3-1), **2-Ethyl-6-methylaniline** is oxidized by a P450 monooxygenase system to 4-hydroxy-2-methyl-6-ethylaniline, which is then deaminated to form 2-methyl-6-ethyl-hydroquinone and 2-methyl-6-ethyl-benzoquinone.[5]

In mammals, aniline and its derivatives are known to undergo metabolic activation in the liver, primarily through cytochrome P450-mediated N-hydroxylation and ring oxidation. The resulting metabolites can then be conjugated with glucuronic acid or sulfate for excretion.[6] A proposed mammalian metabolic pathway for **2-Ethyl-6-methylaniline** is depicted in the following diagram.



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Proposed mammalian metabolic pathway for **2-Ethyl-6-methylaniline**.

Toxicological Profile

Acute Toxicity

2-Ethyl-6-methylaniline is harmful if swallowed, in contact with skin, or if inhaled.[1] The acute oral lethal dose (LD50) in rats has been reported as 1180 mg/kg.[2] Signs of acute toxicity upon inhalation include weakness, reduced respiratory rate, coma, and mild cyanosis at high concentrations.[1] It is also reported to be a severe eye irritant.[7]

Table 2: Acute Toxicity of **2-Ethyl-6-methylaniline**

Route	Species	Value	Reference(s)
Oral	Rat	LD50: 1180 mg/kg	[2]

Subchronic and Chronic Toxicity

Specific subchronic (e.g., 90-day) and chronic toxicity studies for **2-Ethyl-6-methylaniline**, including the determination of No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs), are not available in the reviewed literature. Such studies are crucial for characterizing the target organs of toxicity and for risk assessment purposes.

Genotoxicity

The genotoxicity of **2-Ethyl-6-methylaniline** and its derivatives has been investigated in some studies. One study reported that 4,4'-methylene-bis-(**2-ethyl-6-methylaniline**) (MMEA), a derivative of EMA, showed no genotoxicity in the Salmonella/microsome assay, a test in *Drosophila melanogaster*, and a 6-thioguanine resistance test in cultured fibroblasts.[8] However, the same study found that MMEA did produce DNA adducts in the liver of rats, suggesting a potential for genotoxic activity in vivo that may not be detected by standard in vitro tests.[8] This highlights the complexity of assessing the genotoxicity of aromatic amines.

Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for **2-Ethyl-6-methylaniline** in the public domain. Consequently, it is not classified as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Environmental Protection Agency (EPA). However, some other substituted anilines have been shown to be carcinogenic in animal studies, which warrants caution.[9][10][11]

Reproductive and Developmental Toxicity

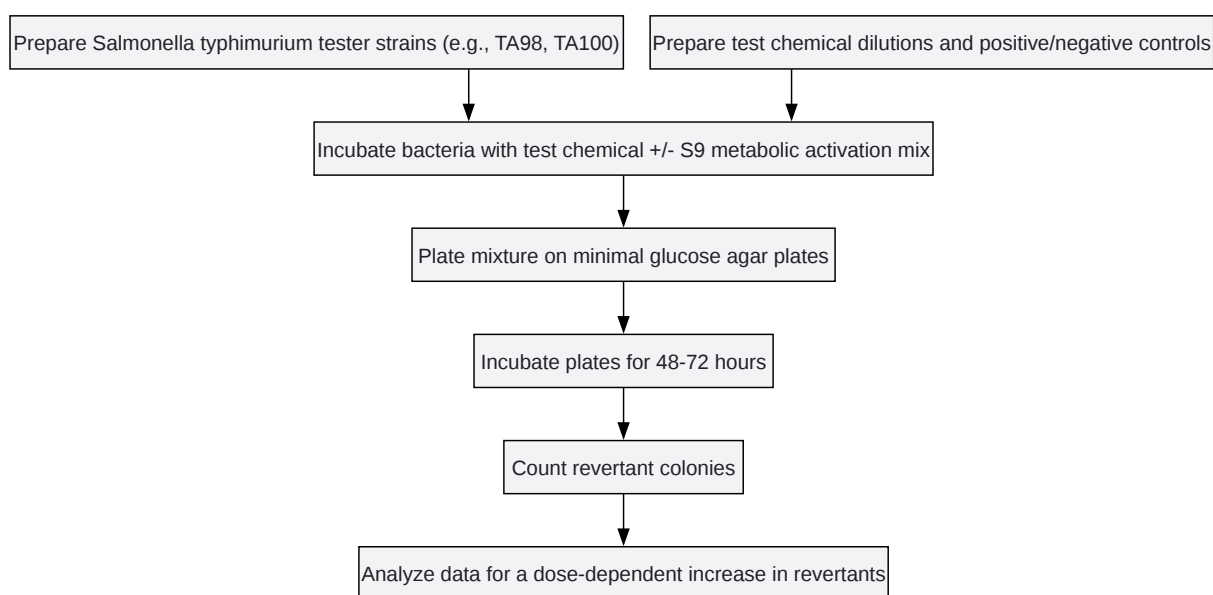
Data from reproductive and developmental toxicity studies on **2-Ethyl-6-methylaniline**, such as two-generation reproductive toxicity studies or prenatal developmental toxicity studies, are not available. Therefore, the potential for this compound to cause adverse effects on reproduction and development remains uncharacterized.

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically conducted on **2-Ethyl-6-methylaniline** are not publicly available. However, standard methodologies for key toxicological assays are well-established and are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are conceptual workflows for some of these key studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The general workflow is as follows:

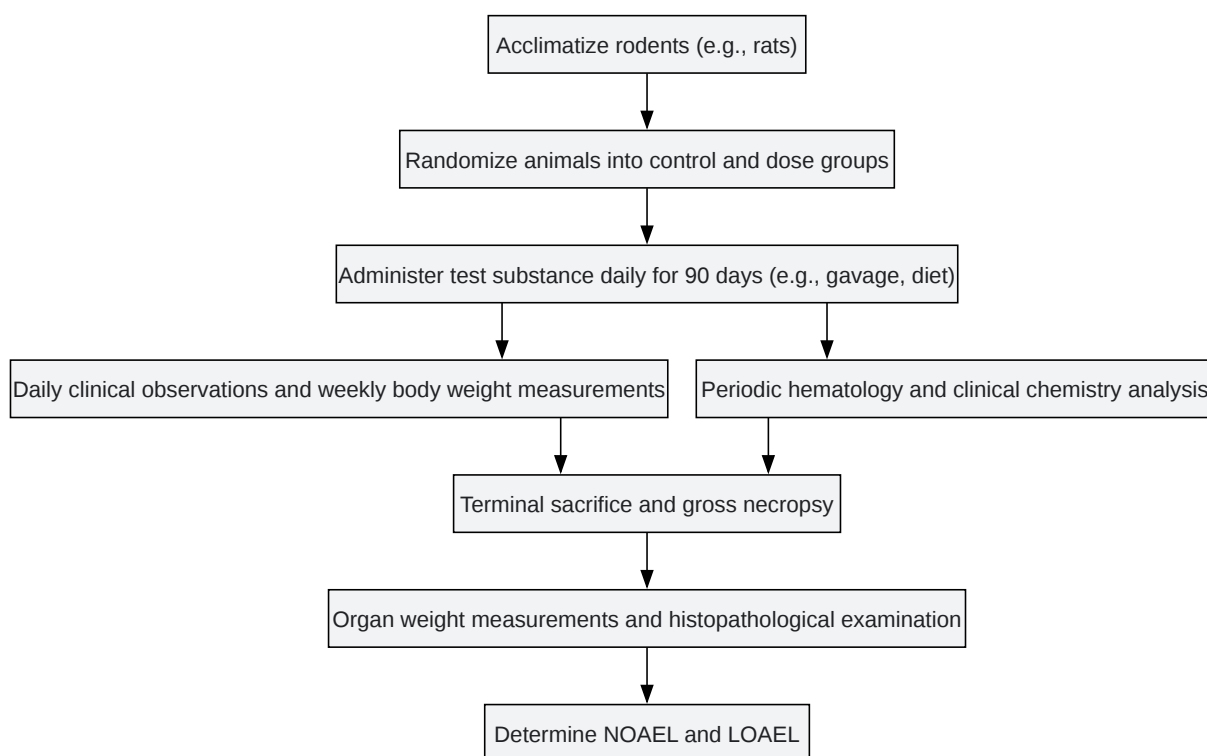


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General workflow for the Ames test.

In Vivo Rodent 90-Day Oral Toxicity Study (Subchronic)

A 90-day oral toxicity study in rodents is a standard subchronic toxicity test to identify target organs and establish a NOAEL.



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Workflow for a 90-day oral toxicity study in rodents.

Conclusion

The available toxicological data on **2-Ethyl-6-methylaniline** is limited. While its acute toxicity has been characterized, there is a significant lack of information regarding its subchronic and chronic toxicity, carcinogenicity, and reproductive and developmental effects. The genotoxicity profile is equivocal, with some evidence suggesting the potential for DNA adduct formation in vivo. The mammalian metabolism is presumed to be similar to other anilines, involving metabolic activation that could lead to toxicity.

Given the data gaps, a precautionary approach is warranted when handling **2-Ethyl-6-methylaniline**. Further research is needed to fully characterize its toxicological profile and to establish safe exposure limits. In the absence of specific data, information from structurally related compounds should be considered for a preliminary hazard assessment. Professionals in research and drug development should implement appropriate safety measures to minimize exposure to this compound.

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